molecular formula C15H19N3O6 B2945705 Brachystemidine F CAS No. 1050363-02-4

Brachystemidine F

Cat. No.: B2945705
CAS No.: 1050363-02-4
M. Wt: 337.332
InChI Key: JYNALUKELHWIEI-UHFFFAOYSA-N
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Description

Brachystemidine F is a novel alkaloid isolated from the roots of Brachystemma calycinum.

Chemical Reactions Analysis

Types of Reactions

Brachystemidine F, like other alkaloids, can undergo various chemical reactions including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reagents such as lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using halogens or other nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halogens, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield various oxygenated derivatives, while reduction could produce deoxygenated forms of the compound .

Scientific Research Applications

Mechanism of Action

The exact mechanism of action of Brachystemidine F is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways involved in cell proliferation and metabolism. Detailed studies are required to elucidate the precise molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Brachystemidine F is part of a family of alkaloids that includes Brachystemidine A, Brachystemidine B, Brachystemidine C, and Brachystemidine D . These compounds share similar structural features but differ in their specific functional groups and biological activities.

Uniqueness

What sets this compound apart from its analogs is its unique structural configuration and the specific biological activities it exhibits.

Properties

IUPAC Name

2-amino-5-oxo-5-[[3-(1H-pyrrole-2-carbonyloxymethyl)-2,5-dihydrofuran-2-yl]amino]pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O6/c16-10(14(20)21)3-4-12(19)18-13-9(5-7-23-13)8-24-15(22)11-2-1-6-17-11/h1-2,5-6,10,13,17H,3-4,7-8,16H2,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYNALUKELHWIEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=C(C(O1)NC(=O)CCC(C(=O)O)N)COC(=O)C2=CC=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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